Quinine 1'-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

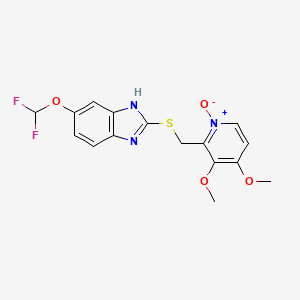

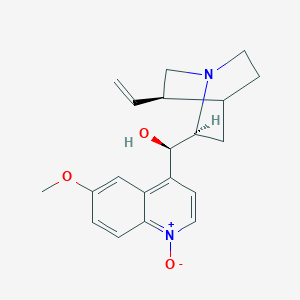

Quinine 1'-Oxide can be synthesized chemoselectively from quinine by oxidation, particularly at the quinuclidine moiety. This process can be achieved using a low concentration of ozone, offering a chemoselectively and eco-friendly method (Aisyah et al., 2016). The reaction can also be catalyzed by palladium chloride, with quinine N-oxide as a major product (Berghuis et al., 2021).

Molecular Structure Analysis

The molecular structure of quinine N-oxide was determined through spectroscopy data, including 1H-NMR, 13C-NMR, 2D-NMR, infra-red, and mass spectrometry, confirming the selective oxidation at the N-1' position (Aisyah et al., 2016). Furthermore, a comprehensive conformational analysis of quinine, which directly relates to this compound, shows the possibility of conformers with intramolecular hydrogen bonds, contributing to its biological activity (Bilonda & Mammino, 2017).

Chemical Reactions and Properties

Quinine and its derivatives, including this compound, undergo various chemical reactions. For instance, quinine reacts with 3-arylrhodanines in the presence of acetic anhydride to afford high yields of specific products, showing the compound's reactive nature and potential for further chemical modifications (Yousif et al., 1980).

Physical Properties Analysis

The physical properties of this compound are influenced by its molecular structure. The conformational analysis indicates that the compound can exist in multiple forms, which may affect its solubility, stability, and overall physical behavior in various environments (Bilonda & Mammino, 2017).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with other compounds and susceptibility to further oxidation, are essential for understanding its potential applications in synthesis and other chemical processes. The reactions with 3-arylrhodanines and the catalytic oxidation using hydrogen peroxide highlight its chemical versatility and potential for functionalization (Yousif et al., 1980; Berghuis et al., 2021).

Scientific Research Applications

Fluorescent Acid-Base Indicator for Imaging Electrode Reactions : Quinine is used as a fluorescent acid−base indicator to image electrode reactions that consume hydroxide ions, providing information about local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).

Selective Oxidation to N-Oxide Groups in Asymmetric Reactions : Quinine contains two amine groups that can be selectively oxidized to N-oxide groups, a process valuable in organocatalysis and the synthesis of N1-oxide quinine (Aisyah et al., 2016).

Combinatorial Electrochemistry for Methanol Oxidation Catalysts : In combinatorial electrochemistry, quinine's pH sensitivity is utilized to detect the catalytic activity of methanol oxidation catalysts, offering insights into the performance of Pt-based electrocatalysts (Gruber et al., 2003).

Enantioselective Oxidation Catalyst : Quinine-derived urea is identified as an efficient organocatalyst for the enantioselective oxidation of 1,2-diols, a process used to yield a wide range of α-hydroxy ketones (Rong et al., 2014).

Analysis of Quinine Sulfate in Tonic Water : Quinine's fluorescence is exploited in analytical chemistry for the semi-quantitative analysis of quinine sulfate in tonic water using Raman spectroscopy (Shadi et al., 2004).

Microbial Biotransformation of Cinchona Alkaloids : Quinine undergoes biotransformation by various microorganisms, offering a method for the preparation of its metabolites, such as 1-N-oxide and 1′-N-oxide (Siebers-Wolff et al., 1993).

Metabolite Analysis in Human Urine and Beverages : Quinine-N-oxide is identified as a urinary component after the consumption of quinine-containing beverages, informing the study of drug metabolites in physiological fluids (Jovanovic et al., 1976).

Corrosion Inhibitor for Low Carbon Steel : Quinine serves as an effective corrosion inhibitor for low carbon steel in acidic solutions, demonstrating high inhibition efficiency and adsorption properties (Awad, 2006).

Mechanism of Action

Target of Action

Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .

Mode of Action

Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .

Biochemical Pathways

It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.

Pharmacokinetics

Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .

Result of Action

It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.

properties

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)